molecular formula C23H20O2S B3007750 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione CAS No. 99236-23-4

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione

Cat. No. B3007750
CAS RN: 99236-23-4
M. Wt: 360.47
InChI Key: QTADTQAFLZFLPT-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, also known as MMBD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMBD is a yellow crystalline powder that belongs to the family of butanedione derivatives.

Scientific Research Applications

1. Chemical Reactions and Synthesis

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is involved in various chemical reactions and synthesis processes. Freeman et al. (1992) discuss how 1,4-Diphenyl-1,4-butanedione reacts with bis(trialkyltin) or bis(triphenyltin) sulfide in the presence of boron trichloride to yield thiophenes (Freeman, Kim, & Rodríguez, 1992). Barba et al. (1985) describe the cathodic reduction of α-bromopropiophenone in an aprotic medium to produce 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, which undergoes further transformation (Barba, Velasco, Guirado, Barba, & Aldaz, 1985).

2. Biological Applications

Organoboron complexes of sulfur-containing ligands, including those prepared from 1-phenyl-1,3-butanedione, are studied by Singh et al. (1990) for their potential fungicidal and bactericidal properties (Singh, Singh, & Tandon, 1990).

3. Photoluminescence and Solar Cell Applications

Gavriluta et al. (2017) investigate europium(III) β-diketonate based complexes, including compounds similar to 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, for their use in enhancing the efficiency of copper indium gallium selenide solar cells through photoluminescence (Gavriluta et al., 2017).

4. Organic Synthesis and Reaction Mechanisms

Kurosawa and Yamaguchi (1981) explore the reaction of acetophenones with manganese(III) acetate, producing compounds like 1,4-bis(4-methoxyphenyl)-2,2,3,3-tetrachloro-1,4-butanedione, highlighting the diverse reaction pathways of these compounds (Kurosawa & Yamaguchi, 1981).

5. Electrophile Reactivity in Organic Chemistry

Ohwada et al. (1996) study the reactivity of 1,2-dicarbonyl compounds, including 2,3-butanedione, in Friedel-Crafts reactions, providing insight into the electrophile behavior of similar compounds (Ohwada, Yamazaki, Suzuki, Saito, & Shudo, 1996).

6. Polymerization Catalysts

Schmid et al. (2001) discuss nickel(II) and palladium(II) diimine complexes bearing 2,6-diphenyl aniline moieties, including 1,4-diaza-2,3-dimethylbutadiene ligands, for use in olefin polymerization, indicating the potential for similar compounds in catalyst development (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22(23(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTADTQAFLZFLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione

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